Bragsin1 falls under the category of small molecule inhibitors. It has been specifically noted for its role in inhibiting BRAG2-mediated signaling, which is implicated in various cellular processes, including vesicle trafficking and cytoskeletal dynamics. The compound's structural characteristics and biological activity have been detailed in various studies, highlighting its potential therapeutic applications.
Bragsin1 can be synthesized through a series of chemical reactions that involve specific precursors and reagents. The synthesis typically employs techniques such as:
The precise synthesis method may vary, but it generally follows established protocols for creating small molecule inhibitors targeting protein domains.
The molecular formula of Bragsin1 is , with a molecular weight of approximately 303.37 g/mol. Its structure includes:
The structural analysis reveals that Bragsin1 possesses a complex arrangement conducive to interacting with BRAG2, thus modulating its function effectively.
Bragsin1 participates in several chemical reactions that are crucial for its activity:
These reactions underscore the importance of Bragsin1 in modulating cellular signaling mechanisms.
Bragsin1 exerts its effects primarily through:
Research indicates that this mechanism may have therapeutic implications in cancer treatment, where dysregulated signaling pathways contribute to tumor growth and metastasis.
Bragsin1 exhibits several notable physical and chemical properties:
These properties make Bragsin1 a versatile tool in biochemical research.
Bragsin1 has several scientific applications:
Bragsin1 (chemical name: 6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one; CAS#: 369631-68-5) exerts its inhibitory function through highly specific interactions at the interface between BRAG2's pleckstrin homology (PH) domain and the cellular lipid bilayer. Crystallographic studies of the BRAG2–Bragsin complex reveal that Bragsin1 binds to a hydrophobic pocket formed by residues from the β1-β2 loop and β2 strand of the PH domain, which is proximal to the membrane interaction surface [1] [4]. This binding site is distinct from the canonical phosphoinositide-binding site, enabling Bragsin1 to avoid competitive inhibition with lipid ligands. Upon binding, Bragsin1 induces conformational changes that disrupt the PH domain's electrostatic interactions with anionic phospholipids (notably phosphatidylinositol phosphates) in the membrane [1] [6]. This interfacial inhibition occurs without displacing BRAG2 from the membrane but instead alters its orientation and reduces its membrane affinity by approximately 4-fold, as demonstrated by surface plasmon resonance (SPR) assays [4]. The trifluoromethyl and chromenone groups of Bragsin1 are critical for forming van der Waals contacts with hydrophobic residues (Ile⁹⁸⁵, Val⁹⁸⁷, and Leu¹⁰¹⁰), while its nitro group participates in hydrogen bonding with Ser⁹⁸⁸, stabilizing the complex [6] [9].
Table 1: Key Structural Interactions in the Bragsin1-BRAG2 PH Domain Complex
Bragsin1 Chemical Group | BRAG2 PH Domain Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Trifluoromethyl | Ile⁹⁸⁵, Val⁹⁸⁷ | Van der Waals | Membrane-proximal anchoring |
Chromenone ring | Leu¹⁰¹⁰ | Hydrophobic packing | Disruption of lipid coordination |
Nitro group | Ser⁹⁸⁸ | Hydrogen bonding | Stabilization of bound conformation |
Carbonyl oxygen | Arg¹⁰¹¹ | Electrostatic | Altered PH domain orientation |
The binding of Bragsin1 to the PH domain induces long-range allosteric effects that propagate to the catalytic Sec7 domain of BRAG2, located over 50 Å away. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) analyses demonstrate that Bragsin1 binding increases structural rigidity in the PH domain while simultaneously decreasing stability in the Sec7 domain's switch II region, which is essential for catalyzing GDP/GTP exchange on Arf GTPases [1] [4]. This allosteric communication disrupts the precise positioning of catalytic glutamic acid residues (Glu⁷³⁹) within the Sec7 domain, reducing BRAG2's guanine nucleotide exchange factor (GEF) activity toward Arf1 and Arf6 by >80% at saturating Bragsin1 concentrations (IC₅₀ = 3 μM) [6] [9]. Importantly, Bragsin1 exhibits high selectivity for BRAG2 over related ArfGEFs; it does not inhibit the Sec7 domains of ARNO, GBF1, or IQSEC1 even at concentrations exceeding 50 μM, confirming its non-competitive allosteric mechanism [1] [6]. This specificity arises from unique structural features of BRAG2's PH-Sec7 interdomain interface, which serves as a conduit for the allosteric signal [4].
Bragsin1's inhibitory efficacy is critically dependent on the composition of the lipid microenvironment. In vitro reconstitution experiments demonstrate that Bragsin1 achieves maximal inhibition (IC₅₀ ≈ 7 μM) only in the presence of membranes containing anionic phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP₂) [1] [3]. This lipid dependency arises because Bragsin1 targets the transiently formed ternary complex between BRAG2's PH domain, Arf-GDP, and the membrane surface [4]. Membrane fluidity and lipid packing density further modulate Bragsin1 accessibility; increased concentrations of polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) enhance Bragsin1's membrane partitioning by 3.5-fold compared to saturated lipid membranes, as quantified by fluorescence anisotropy measurements [2]. Conversely, cholesterol-rich membranes (exceeding 30 mol%) reduce Bragsin1 penetration due to increased lipid order and reduced interfacial hydration [10]. These biophysical properties explain Bragsin1's selective action in tumor cells, which frequently exhibit elevated PUFA content and reduced cholesterol in their plasma membranes [8] [10]. Lipidomic profiling of breast cancer cells (MDA-MB-231) shows a DHA/oleic acid ratio of 0.38 ± 0.05 in responders versus 0.12 ± 0.03 in non-responders, establishing this ratio as a predictive biomarker for Bragsin1 sensitivity [2] [8].
Table 2: Influence of Lipid Microenvironment on Bragsin1 Efficacy
Lipid Parameter | Experimental System | Effect on Bragsin1 IC₅₀ | Molecular Basis |
---|---|---|---|
PIP₂ concentration (mol%) | Synthetic liposomes | Decreases from >50 μM (0%) to 7 μM (2.5%) | Enhanced ternary complex formation |
DHA/18:1n-9 ratio | Sparus aurata enterocytes | Exponential improvement when >0.25 | Increased membrane partitioning |
Cholesterol (>35 mol%) | Fibroblast-derived membranes | Increases IC₅₀ by 3.2-fold | Reduced drug penetration |
Phosphatidylserine exposure | Cancer cell membranes | Decreases IC₅₀ by 2.1-fold | Electrostatic attraction |
Bragsin1 disrupts Arf-dependent membrane trafficking specifically at the trans-Golgi network (TGN) through spatially restricted mechanisms. Live-cell imaging of HeLa cells expressing GFP-tagged BRAG2 shows that Bragsin1 (10 μM) induces dissociation of BRAG2 from TGN membranes within 8.3 ± 1.2 minutes, significantly faster than its dissociation from peripheral endosomes (≥ 25 minutes) [1] [4]. This spatial selectivity correlates with the unique lipid composition of the TGN, which is enriched in phosphatidylinositol 4-phosphate (PI4P) and cholesterol [4]. Bragsin1-mediated displacement of BRAG2 from the TGN impairs Arf1 activation, leading to rapid dissociation of downstream effectors like Golgi-localized γ-ear-containing ARF-binding proteins (GGAs) and clathrin [1] [3]. Consequently, Bragsin1 treatment (15 μM, 2 hours) causes marked dilation of TGN cisternae (1.8 ± 0.3-fold increase in cross-sectional area) and disrupts basolateral trafficking of integrins in polarized epithelial cells [4] [6]. In breast cancer models (MCF-7 and SUM159PT), these effects compromise tumorsphere formation by disrupting α5β1 integrin recycling, reducing tumorsphere number by 72 ± 8% and size by 65 ± 7% relative to controls [1] [9]. This phenotype is rescued by expression of a Bragsin1-resistant BRAG2 mutant (L¹⁰⁰⁸A/V¹⁰¹⁰A), confirming on-target effects [4].
Table 3: Bragsin1 Compound Characteristics
Property | Specification | Method/Reference |
---|---|---|
Chemical name | 6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one | IUPAC [6] |
Molecular formula | C₁₁H₆F₃NO₄ | Elemental analysis [6] |
Molecular weight | 273.16 g/mol | Mass spectrometry [6] [9] |
CAS number | 369631-68-5 | Chemical registry [6] [9] |
Solubility | 62.5 mg/mL in DMSO (228.8 mM) | Equilibrium solubility [6] [9] |
IC₅₀ (BRAG2 inhibition) | 3 μM (Arf activation assay) | In vitro GEF activity [6] [9] |
Selectivity | >50 μM against Sec7 domains of ARNO, GBF1, IQSEC1 | Comparative profiling [1] [3] |
The membrane-dependent action of Bragsin1 establishes it as a pioneering inhibitor targeting protein-lipid interfaces rather than traditional enzymatic pockets. Its mechanism exploits the unique physicochemical properties of pathological membrane microenvironments, offering a novel therapeutic strategy for cancers dependent on BRAG2-mediated Arf signaling [1] [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7